molecular formula C10H13NO3 B1277852 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol CAS No. 4384-99-0

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

Cat. No. B1277852
CAS RN: 4384-99-0
M. Wt: 195.21 g/mol
InChI Key: PNXFUGHWZSOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21 g/mol . The IUPAC name for this compound is 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol .


Molecular Structure Analysis

The compound has a complex structure that includes a benzodioxin ring. The InChI string, which represents the structure of the molecule, is InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 . The Canonical SMILES representation is C1COC2=C(O1)C=CC(=C2)C(CN)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 195.08954328 g/mol . The Topological Polar Surface Area is 64.7 Ų .

Scientific Research Applications

    Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)

    • Scientific Field: Organic Chemistry
    • Application Summary: These compounds are studied for their potential inhibitory effects on cholinesterases and lipoxygenase enzymes .
    • Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
    • Results or Outcomes: The studied compounds exhibited moderate to weak inhibition of the mentioned enzymes .

    Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is synthesized using 2,3-dihydroxybenzoic acid as the initial material .
    • Methods of Application: The synthesis involves alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
    • Results or Outcomes: The overall yield of the synthesis was 35%. The structure of the product was characterized by 1H-NMR analysis .

    Synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
    • Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
    • Results or Outcomes: The product is sold “as-is” without any representation or warranty .

    Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is part of the synthesis process for Doxazosin .
    • Methods of Application: The synthesis involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .
    • Results or Outcomes: The synthesis process was improved by choosing the proper solvent and reaction temperature .

    Synthesis of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

    • Scientific Field: Crystallography
    • Application Summary: This compound’s crystal structure was studied .
    • Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
    • Results or Outcomes: The crystal structure was determined, with the following parameters: a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .

    Synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
    • Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
    • Results or Outcomes: The product is sold “as-is” without any representation or warranty .

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXFUGHWZSOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398959
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

CAS RN

4384-99-0
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.